molecular formula C19H18F3N7O B10992715 {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

{4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10992715
M. Wt: 417.4 g/mol
InChI Key: ZCISCCXNVWJESM-UHFFFAOYSA-N
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Description

The compound {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and triazolopyrazine intermediates, followed by their coupling.

    Synthesis of 4,6-dimethylpyrimidin-2-amine: This intermediate can be synthesized by the reaction of acetylacetone with guanidine under basic conditions.

    Preparation of 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: This involves the cyclization of appropriate hydrazine derivatives with trifluoroacetic acid.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and triazolopyrazine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic structure. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets involved in diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the heterocyclic rings could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidin-2-amine: A precursor in the synthesis of the target compound.

    3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: Another precursor used in the synthesis.

    Benzimidazole derivatives: Similar in structure and often used in medicinal chemistry.

Uniqueness

The uniqueness of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of multiple heterocyclic rings and functional groups, which can confer unique chemical and biological properties not found in simpler compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C19H18F3N7O

Molecular Weight

417.4 g/mol

IUPAC Name

[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C19H18F3N7O/c1-11-9-12(2)24-18(23-11)25-14-5-3-13(4-6-14)16(30)28-7-8-29-15(10-28)26-27-17(29)19(20,21)22/h3-6,9H,7-8,10H2,1-2H3,(H,23,24,25)

InChI Key

ZCISCCXNVWJESM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C

Origin of Product

United States

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